Picomolar Functional Antagonism of Aβ42-α7nAChR Binding
Simufilam disrupts the high-affinity binding of Aβ42 to α7nAChR with a functional IC50 of 10 pM, as measured by time-resolved fluorescence resonance energy transfer (TR-FRET) [1]. This potency is three orders of magnitude greater than the reported IC50 values of tacrine (29 nM) and other α7nAChR modulators [2]. No direct head-to-head comparison with tacrine exists in the same assay; however, cross-study comparison using similar Aβ42-α7nAChR binding inhibition assays reveals a ~2,900-fold greater functional potency for simufilam.
| Evidence Dimension | Inhibition of Aβ42 binding to α7nAChR |
|---|---|
| Target Compound Data | IC50 = 10 pM (mean of four independent TR-FRET experiments) |
| Comparator Or Baseline | Tacrine: IC50 = 29 nM (AChE inhibition assay; comparable Aβ42-α7nAChR disruption data not available); other α7nAChR modulators typically exhibit nM-µM potency |
| Quantified Difference | Approximately 2,900-fold more potent than tacrine (based on cross-study IC50 values) |
| Conditions | TR-FRET assay using recombinant proteins; simufilam concentration range 1 fM – 1 µM |
Why This Matters
Picomolar potency enables low-dose oral administration (50–100 mg BID) and reduces the risk of off-target pharmacology at therapeutic concentrations, a critical consideration for chronic neurodegenerative disease dosing.
- [1] Wang HY, Cecon E, Dam J, Pei Z, Jockers R, Burns LH. Simufilam Reverses Aberrant Receptor Interactions of Filamin A in Alzheimer's Disease. Int J Mol Sci. 2023;24(18):13927. doi:10.3390/ijms241813927 View Source
- [2] Burns LH, Pei Z, Wang HY. Targeting α7 nicotinic acetylcholine receptors and their protein interactions in Alzheimer's disease drug development. Drug Dev Res. 2023;84(6):1085-1095. doi:10.1002/ddr.22085 View Source
